molecular formula C11H13ClFNO B1449298 (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride CAS No. 1864060-56-9

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Cat. No. B1449298
M. Wt: 229.68 g/mol
InChI Key: XURALOWMDURYDB-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1864060-56-9 . It has a molecular weight of 229.68 and its IUPAC name is (3-fluorophenyl) (pyrrolidin-3-yl)methanone hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FNO.ClH/c12-10-3-1-2-8 (6-10)11 (14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 229.68 , and its molecular formula is C11H13ClFNO .

Scientific Research Applications

Pharmacophore Design and Drug Development

Research on compounds with pyrrolidinyl and fluorophenyl groups has shown significant activity in the realm of pharmacophore design, particularly as inhibitors for various enzymes and receptors. For instance, pyrrolidine derivatives have been extensively studied for their role in drug discovery, offering a versatile scaffold for novel biologically active compounds. These compounds are valued for their potential in treating human diseases due to their pharmacophoric space exploration, contribution to stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring (Li Petri et al., 2021).

Analytical and Toxicological Applications

Analytical and toxicological applications of related compounds have also been documented, with research focusing on the detection, analysis, and toxicological profile of pyrrolidinophenone derivatives in biological fluids. This highlights the potential of utilizing (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in forensic and toxicological studies, where its distinct structure could serve as a marker in analytical assays (Synbulatov et al., 2019).

properties

IUPAC Name

(3-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO.ClH/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALOWMDURYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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